molecular formula C11H9NO2 B1321313 Methyl isoquinoline-1-carboxylate CAS No. 27104-72-9

Methyl isoquinoline-1-carboxylate

Cat. No. B1321313
CAS RN: 27104-72-9
M. Wt: 187.19 g/mol
InChI Key: WJHGJDGITRCZLH-UHFFFAOYSA-N
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Description

“Methyl isoquinoline-1-carboxylate” is a chemical compound with the CAS Number: 27104-72-9 and a molecular weight of 187.2 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of isoquinoline derivatives, a family of N-heterocycles showing a broad range of structural diversity, biological, and pharmaceutical activities, has been the focus of numerous reports . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The linear formula of “this compound” is C11H9NO2 .


Chemical Reactions Analysis

The synthesis of quinoline and its analogues can be achieved through various methods including transition metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and greener chemical processes .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 187.2 .

Scientific Research Applications

1. Mass Spectrometry Studies

Methyl isoquinoline-1-carboxylate derivatives have been studied in the context of mass spectrometry, particularly in the investigation of bisubstituted isoquinolines as prolylhydroxylase inhibitor drug candidates. These studies observed the gas-phase formation of carboxylic acids after collisional activation in mass spectrometry, which is crucial for identifying metabolic products in clinical, forensic, or doping control analysis (Thevis et al., 2008).

2. Synthesis Methodology

Research has been conducted on efficient methods for synthesizing isoquinoline-1-carboxylate compounds. For example, a moderate yield of isoquinoline-3-carboxylate was obtained when specific compounds were refluxed in certain chemical solutions, highlighting advancements in synthetic chemistry (Liao et al., 2008).

3. Chemical Synthesis Applications

Isoquinoline-1-carboxylate derivatives are used in various chemical synthesis applications. One study demonstrated the cyclization of certain compounds to yield isoquinoline-3-carboxylic acid esters, important for the development of new synthetic routes and methodologies (Ture et al., 2011).

4. Biocatalytic Processes

This compound derivatives have been used in biocatalytic processes. An efficient biocatalytic procedure was developed for the resolution of these compounds, resulting in high yields and potency, which is significant for pharmaceutical manufacturing (Gill et al., 2007).

5. Fluorescence and Biomedical Applications

Certain isoquinoline derivatives exhibit bright fluorescence in various mediums, making them useful in the development of fluorescent markers for biomedical applications. The spectral properties of these compounds have been extensively studied to understand their potential in medical diagnostics and research (Galunov et al., 2003).

6. Neurotoxicity Studies

Studies on the neurotoxicity of isoquinoline derivatives have implications for understanding diseases like Parkinson's. These studies help in identifying the molecular mechanisms of neurodegeneration and the development of potential therapeutic strategies (Storch et al., 2002).

7. Drug Development

Isoquinoline-1-carboxylates have been investigated for their potential as inhibitors in drug development. For instance, certain derivatives have been identified as selective inhibitors of poly(ADP-ribose) polymerase 2 (PARP-2), a protein involved inDNA repair processes. These findings can guide the development of targeted therapies for cancer treatment and other diseases (Sunderland et al., 2011).

Safety and Hazards

The safety information for “Methyl isoquinoline-1-carboxylate” includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

Future Directions

The future directions for “Methyl isoquinoline-1-carboxylate” could involve the development of next-generation catalytic glycosylation . Additionally, various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been highlighted .

Biochemical Analysis

Biochemical Properties

Methyl isoquinoline-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to the inhibition or activation of their catalytic activities, thereby influencing the metabolic pathways in which they are involved . Additionally, this compound can bind to nucleic acids and proteins, affecting their structure and function .

Cellular Effects

This compound has been observed to exert various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for anticancer therapy . The compound can also affect the expression of genes involved in cell proliferation, differentiation, and survival, thereby altering cellular behavior .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways . This inhibition can result in the disruption of signaling cascades, ultimately affecting cellular processes such as proliferation and apoptosis. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to the compound has been associated with sustained changes in cellular behavior, such as prolonged cell cycle arrest and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can induce beneficial cellular responses, such as enhanced cell survival and proliferation . At high doses, this compound can exhibit toxic effects, including oxidative stress, DNA damage, and cell death . These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions facilitate the excretion of the compound from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, such as albumin and cytosolic enzymes, which facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound can be targeted to different cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through specific targeting signals and post-translational modifications . For example, the nuclear localization of this compound can enable it to interact with transcription factors and modulate gene expression . Similarly, its localization to the mitochondria can affect mitochondrial function and energy production .

properties

IUPAC Name

methyl isoquinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-11(13)10-9-5-3-2-4-8(9)6-7-12-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHGJDGITRCZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611313
Record name Methyl isoquinoline-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27104-72-9
Record name Methyl isoquinoline-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1-isoquinolinecarboxylic acid (25 g.0.14 mol), 25 g of AMBERLYST®-15 (H+), and 300 ml of methanol was refluxed for 3 days. The reaction mixture was cooled, filtered, and the filtrate was concentrated in vacuo to afford 13.6 g (50%) of 1-isoquinolinecarboxylic acid methyl ester.
Quantity
25 g
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300 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of isoquinoline-1-carboxylic acid (10 g, 57.74 mmol) in MeOH (150 mL) was added concentrated sulfuric acid (15 mL) at 0° C. The mixture was warmed to 65° C. and stirred at 65° C. for 24 hours. After cooling to RT, the reaction mixture was partitioned between DCM and saturated aqueous NaHCO3. The organic layer was separated and dried over Na2SO4, and the solvent was evaporated under reduced pressure to give the title compound as a yellow oil (11.2 g, 100%). ESI-MS m/z [M+H]+ 188.
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10 g
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15 mL
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150 mL
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Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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